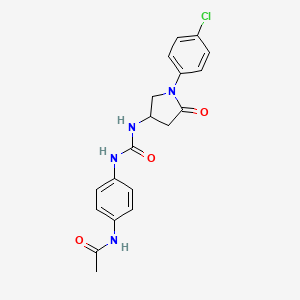

N-(4-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide

Description

N-(4-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide is a synthetic small molecule characterized by a central pyrrolidin-5-one ring substituted with a 4-chlorophenyl group and linked via a urea bridge to an acetamide-functionalized phenyl ring. Its molecular formula is C₂₀H₂₀ClN₄O₃ (molecular weight: 414.85 g/mol).

Properties

IUPAC Name |

N-[4-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O3/c1-12(25)21-14-4-6-15(7-5-14)22-19(27)23-16-10-18(26)24(11-16)17-8-2-13(20)3-9-17/h2-9,16H,10-11H2,1H3,(H,21,25)(H2,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEGAVWSSKDIRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide, also known by its CAS number 905666-59-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

The molecular formula of this compound is , with a molecular weight of 374.8 g/mol. The structure features a chlorophenyl group and a pyrrolidine moiety, which are significant for its biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial properties.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Fungi |

|---|---|---|---|

| N-(4-chlorophenyl)-2-chloroacetamides | Effective against S. aureus and MRSA | Less effective against E. coli | Moderate against C. albicans |

| N-(substituted phenyl)-2-chloroacetamides | Effective against S. aureus | Moderate activity against E. coli | Weak against other fungi |

In a study focusing on chloroacetamides, it was found that compounds bearing halogenated phenyl rings demonstrated high lipophilicity, facilitating their penetration through cell membranes and enhancing their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Compounds structurally related to it have shown promising results in inhibiting cancer cell proliferation.

Table 2: Cytotoxicity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound 4e | MCF-7 | 10.10 | Induces apoptosis via Bax/Bcl-2 ratio increase |

| Compound 4i | HepG2 | 2.32 | Cell cycle arrest at S and G2/M phases |

In studies involving substituted piperazines and related compounds, significant cytotoxic effects were noted against MCF-7 and HepG2 cell lines, indicating that structural modifications can enhance activity through mechanisms such as apoptosis induction and cell cycle disruption .

Case Studies

- Antimicrobial Screening : A series of chloroacetamides were tested for their antimicrobial potential using standard methods against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that compounds with the chlorophenyl group were particularly effective against Gram-positive bacteria due to their ability to disrupt bacterial cell walls .

- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives of this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as therapeutic agents in cancer treatment .

Scientific Research Applications

Biological Applications

1. Anticancer Activity:

Research indicates that compounds containing thiazole and triazole moieties exhibit significant anticancer properties. N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide has been investigated for its ability to inhibit tumor growth in various cancer cell lines. Studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

2. Antimicrobial Properties:

The compound has also demonstrated antimicrobial activity against a range of pathogens. Its efficacy against bacteria and fungi makes it a candidate for further development as an antimicrobial agent. The structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes .

3. Anti-inflammatory Effects:

Preliminary studies have indicated that this compound may possess anti-inflammatory properties. By inhibiting pro-inflammatory cytokines and mediators, it could serve as a therapeutic agent for inflammatory diseases .

Synthetic Methodologies

The synthesis of N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide typically involves several key steps:

-

Formation of the Thiazolo[3,2-b][1,2,4]triazole Core:

- This is achieved through cyclization reactions involving thiosemicarbazide derivatives and α-haloketones or α-haloesters.

-

Attachment of Functional Groups:

- Subsequent reactions include nucleophilic substitutions to introduce the 3,4-dimethoxyphenyl group and thiophene sulfonamide functionalities.

-

Purification and Characterization:

- The final product is purified using chromatography techniques to ensure high purity for biological testing.

Case Studies

A review of literature reveals several case studies highlighting the compound's potential:

- Study on Anticancer Activity: A recent study published in a peer-reviewed journal reported that N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

- Antimicrobial Testing: Another study evaluated the antimicrobial efficacy of this compound against various strains of bacteria and fungi. Results indicated significant inhibition zones in agar diffusion tests compared to control groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare it with compounds sharing structural motifs such as urea, acetamide, or aryl groups. Key examples include EGFR inhibitors from and TRP channel modulators from .

Structural and Functional Group Analysis

Table 1: Structural and Activity Comparison

Key Findings

Role of the Urea Linkage :

- The urea group in the target compound and SB705498 facilitates hydrogen bonding with residues in target proteins (e.g., EGFR’s ATP-binding pocket or TRPV1’s allosteric sites) .

- Compound 8b’s urea bridge enhances EGFR binding affinity (IC₅₀ = 14.8 nM), suggesting the target compound’s urea may similarly contribute to potency .

Core Structure Differences: The pyrrolidinone ring in the target compound may confer conformational rigidity, contrasting with the quinazoline core in Compound 8b, which is critical for EGFR inhibition . AMG517’s pyrimidine and trifluoromethylphenyl groups optimize TRPV1 antagonism, highlighting how core heterocycles dictate target specificity .

Acetamide Functionality: The acetamide group in the target compound and AMG517 may enhance solubility and metabolic stability compared to non-acetamide analogs like SB705498 .

Research Implications and Limitations

- Target Specificity: The chlorophenyl and pyrrolidinone motifs may shift selectivity toward kinases over TRP channels, unlike SB705498 or AMG517 .

- Knowledge Gaps: Empirical studies are needed to validate binding affinity, pharmacokinetics, and toxicity.

Q & A

Basic Question: What are the key steps and challenges in synthesizing N-(4-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide?

Answer:

The synthesis involves:

- Pyrrolidine Ring Formation : Cyclization of precursors (e.g., γ-keto esters) under controlled conditions to generate the 5-oxopyrrolidin-3-yl scaffold .

- Chlorophenyl Introduction : Electrophilic aromatic substitution or coupling reactions to attach the 4-chlorophenyl group .

- Ureido and Acetamide Linkage : Sequential coupling of intermediates using carbodiimide-based reagents (e.g., EDC/HOBt) to form urea and amide bonds .

Key Challenges : - Purification of intermediates (e.g., via recrystallization or column chromatography) to avoid side products.

- Optimizing reaction temperatures and solvent systems (e.g., ethanol or DMF) to improve yields .

Basic Question: Which analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the pyrrolidine ring and substituent positions .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the acetamide and pyrrolidinone) .

Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values)?

Answer:

- Assay Standardization : Replicate experiments under consistent conditions (e.g., pH, temperature) to minimize variability .

- Target Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. For example, EGFR inhibition reported in compound analogs (IC50 = 14.8 nM) was validated via kinase assays and molecular docking .

- Structural Analysis : Compare crystallographic data (if available) with docking predictions to verify binding modes .

Advanced Question: What computational strategies predict the compound’s interaction with biological targets like EGFR?

Answer:

- Molecular Docking (AutoDock/Vina) : Simulate binding to EGFR’s ATP-binding pocket, prioritizing hydrogen bonds with residues like Met793 and hydrophobic interactions with Leu718 .

- Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes over 100+ ns simulations to identify critical binding motifs .

- QSAR Modeling : Correlate structural features (e.g., chlorophenyl electronegativity) with inhibitory activity using datasets from analogs .

Advanced Question: How can the pharmacokinetic profile (e.g., solubility, bioavailability) of this compound be optimized?

Answer:

- Structural Modifications :

- Introduce polar groups (e.g., sulfonamides) to enhance water solubility .

- Adjust logP via alkyl chain variation to improve membrane permeability .

- Formulation Strategies : Use nanoemulsions or liposomes to increase bioavailability .

- Metabolic Stability : Test hepatic microsome assays to identify vulnerable sites (e.g., ester hydrolysis) and stabilize via fluorination .

Advanced Question: What distinguishes this compound’s mechanism from analogs (e.g., 4-methoxyphenyl derivatives)?

Answer:

- Electron-Withdrawing Effects : The 4-chlorophenyl group increases electrophilicity, enhancing covalent binding to cysteine residues in targets like kinases .

- Steric Considerations : Bulkier substituents (e.g., 3,4-dimethoxyphenyl) may reduce binding pocket accessibility compared to the smaller chloro group .

- Case Study : Analogous compounds with 4-chlorophenyl moieties showed 2–3x higher MAO-B inhibition than methoxy derivatives, attributed to improved hydrophobic interactions .

Advanced Question: What strategies validate target engagement in cellular models?

Answer:

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts post-treatment .

- Knockdown/Overexpression : Use siRNA or CRISPR to modulate target expression and correlate with compound efficacy .

- Biochemical Profiling : Screen against panels of related enzymes (e.g., kinase families) to assess selectivity .

Basic Question: What are the compound’s stability considerations under experimental conditions?

Answer:

- pH Sensitivity : Degradation observed at extremes (pH < 3 or > 10), necessitating buffers like PBS (pH 7.4) for in vitro studies .

- Light Exposure : Protect from UV light to prevent photoisomerization of the chlorophenyl group .

- Long-Term Storage : Store at –20°C in anhydrous DMSO to prevent hydrolysis .

Advanced Question: How do researchers analyze structure-activity relationships (SAR) for derivatives?

Answer:

- Core Modifications : Compare bioactivity of analogs with variations in the pyrrolidinone ring (e.g., 5-oxo vs. 5-thio) .

- Substituent Screening : Test halogen (Cl, F), alkyl, and aryl groups at the phenyl position to map steric/electronic effects .

- Data Integration : Use cheminformatics tools (e.g., Schrödinger’s Canvas) to cluster analogs by activity and identify critical pharmacophores .

Advanced Question: What in vivo models are appropriate for evaluating therapeutic potential?

Answer:

- Xenograft Models : Test antitumor efficacy in EGFR-driven cancers (e.g., NSCLC PDX models) using dosing regimens informed by pharmacokinetic studies .

- Neuroinflammatory Models : Assess MAO-B inhibition in MPTP-induced Parkinson’s disease models, monitoring dopamine levels via HPLC .

- Safety Profiling : Conduct rodent toxicology studies to evaluate hepatotoxicity (ALT/AST levels) and renal function (BUN/creatinine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.